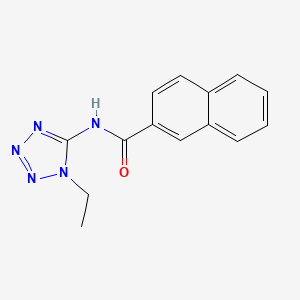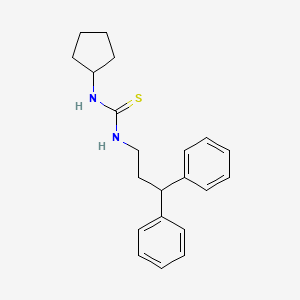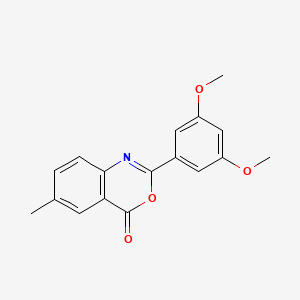
N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in a variety of cell types and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that allows for activation of the catalytic subunit. This leads to an increase in cellular energy production and a decrease in energy consumption, which ultimately leads to improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, decreased lipogenesis, and improved mitochondrial function. This compound has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide in lab experiments is its specificity for AMPK activation, which allows for precise control of cellular energy metabolism. However, one limitation is that this compound has been shown to have off-target effects in some cell types, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide. One area of interest is the development of more potent and selective AMPK activators that can be used for therapeutic applications. Another area of interest is the investigation of the mechanisms underlying the off-target effects of this compound in some cell types. Additionally, further research is needed to fully understand the physiological effects of this compound in vivo and its potential therapeutic applications in a variety of diseases.
Synthesis Methods
The synthesis of N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide involves a multi-step process that includes the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide. The azide is then reduced with lithium aluminum hydride to form the amine, which is subsequently reacted with ethyl chloroformate to form the final product, this compound.
Scientific Research Applications
N-(1-ethyl-1H-tetrazol-5-yl)-2-naphthamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and cardiovascular disease. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit tumor growth and induce cell death in a variety of cancer cell lines. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation in animal models.
Properties
IUPAC Name |
N-(1-ethyltetrazol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-2-19-14(16-17-18-19)15-13(20)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLJVKHMWMUALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)


![4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)


![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
